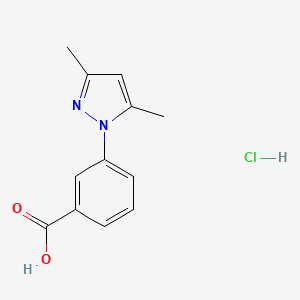

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride

Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is a heterocyclic organic compound featuring a benzoic acid backbone substituted at the 3-position with a 3,5-dimethylpyrazole moiety, forming a hydrochloride salt. Its molecular formula is C₁₂H₁₃ClN₃O₂, with a calculated molecular weight of 278.7 g/mol. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmaceutical and catalytic applications.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.ClH/c1-8-6-9(2)14(13-8)11-5-3-4-10(7-11)12(15)16;/h3-7H,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCROVFBMNCUDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzoic acid derivatives under specific conditions. One common method involves the use of acetonitrile as a solvent and stirring the mixture at room temperature for several days . The resulting product is then purified through filtration and drying.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as temperature and solvent choice, is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its role as a bioactive agent with potential therapeutic effects.

- Anti-inflammatory Activity : Studies have indicated that derivatives of pyrazole compounds exhibit anti-inflammatory properties. The presence of the benzoic acid moiety may enhance these effects, making it a candidate for further exploration in treating inflammatory diseases .

- Anticancer Potential : Research has shown that pyrazole derivatives can inhibit tumor growth in various cancer models. The specific structure of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride may contribute to its efficacy against certain cancer cell lines .

Biological Research

In biological studies, this compound serves as a biochemical tool for various assays and experiments.

- Proteomics Research : It is utilized in proteomics to study protein interactions and modifications. The compound's ability to bind selectively to certain proteins makes it valuable for identifying protein targets in cellular pathways .

- Enzyme Inhibition Studies : The compound has been examined for its inhibitory effects on specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential drug development .

Material Science

The unique chemical structure of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride lends itself to applications in material science.

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The addition of pyrazole groups can improve the performance characteristics of polymers used in various applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anti-inflammatory | Demonstrated significant reduction in inflammation markers in animal models. |

| Study B | Anticancer | Showed inhibition of cancer cell proliferation by 50% at specific concentrations. |

| Study C | Proteomics | Enabled identification of novel protein interactions through selective binding assays. |

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of pyrazole-substituted benzoic acid derivatives. Key structural analogues include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : The target compound’s 3,5-dimethylpyrazole group introduces steric bulk compared to simpler pyrazole derivatives (e.g., N'1-methyl-1H-pyrazole-1-carboxamidine HCl). This may influence binding affinity in biological systems or coordination in metal-organic frameworks.

- Hydrochloride Salt : Unlike neutral analogues (e.g., 4-(2-butyl-5-formylimidazol-1-ylmethyl)benzoic acid), the hydrochloride salt improves aqueous solubility, critical for drug formulation .

- Amino vs.

Pharmacological and Industrial Relevance

While direct pharmacological data for the target compound is absent in the evidence, related pyrazole derivatives exhibit diverse bioactivities:

- Commercial Availability: lists a structurally similar compound (3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid HCl) at €418.00/50 mg, indicating high value for research applications .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride

- CAS Number : 1185294-20-5

- Molecular Formula : C12H13ClN2O2

- Molecular Weight : 252.7 g/mol

The compound features a pyrazole ring that is substituted with methyl groups at positions 3 and 5, linked to a benzoic acid moiety. This structure contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride typically involves the formation of the pyrazole ring followed by its coupling with a benzoic acid derivative. The synthetic route generally includes:

- Formation of the Pyrazole Ring : Reacting appropriate reagents to introduce the dimethyl groups.

- Coupling Reaction : Linking the pyrazole derivative with benzoic acid through nucleophilic substitution.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of pyrazole structures exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The following table summarizes some key findings related to its anticancer activity:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | MDA-MB-231 | 2.43–7.84 | Microtubule destabilization |

| HepG2 | 4.98–14.65 | Induction of apoptosis |

These compounds have been shown to inhibit microtubule assembly and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

The mechanism through which 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid hydrochloride exerts its biological effects is multifaceted:

- Microtubule Destabilization : By interfering with microtubule dynamics, these compounds can disrupt mitosis in cancer cells.

- Apoptosis Induction : Increased caspase activity indicates that these compounds can trigger programmed cell death in malignant cells.

Case Studies and Research Findings

A notable study evaluated various pyrazole derivatives for their cytotoxic effects and mechanisms of action. Among these, certain compounds were found to significantly enhance caspase activity and induce morphological changes indicative of apoptosis at low concentrations .

Further investigations into the structure-activity relationship (SAR) revealed that modifications to the pyrazole ring could enhance potency against specific cancer types while reducing toxicity in non-cancerous cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.